molecular formula C10H13Cl2NO3 B14310637 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 111725-74-7

2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B14310637
CAS No.: 111725-74-7
M. Wt: 266.12 g/mol
InChI Key: KEXZKEMDRANLEF-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound that features a cyclohexylamino group attached to a dichlorinated butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent such as sodium borohydride in an ethanol solution . The reaction is carried out at temperatures ranging from 0 to 25°C. After the reaction, the product is purified through extraction and recrystallization processes.

Industrial Production Methods

For industrial-scale production, the synthesis may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-4-hydroxyaniline: Shares the dichloro substitution but differs in the functional groups attached.

    2,3-Dichloro-4-phenylazo phenol: Similar in structure but contains a phenylazo group instead of a cyclohexylamino group.

Uniqueness

2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of both dichloro and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

111725-74-7

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

2,3-dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H13Cl2NO3/c11-7(8(12)10(15)16)9(14)13-6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)(H,15,16)

InChI Key

KEXZKEMDRANLEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

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